N,1-dipropylpyrazol-4-amine;hydrochloride

Description

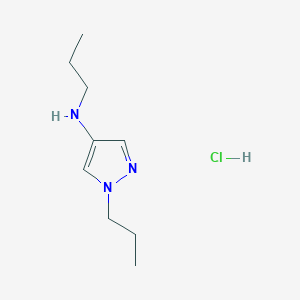

N,1-Dipropylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a propyl group at the 1-position and an amine group at the 4-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility and stability. Pyrazole-based compounds are widely studied for their biological activities, including kinase inhibition and immunomodulatory effects .

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

N,1-dipropylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-3-5-10-9-7-11-12(8-9)6-4-2;/h7-8,10H,3-6H2,1-2H3;1H |

InChI Key |

IOGWKWMMMRRXNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1)CCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dipropylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,1-dipropylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenating agents: Chlorine, bromine.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

N,1-dipropylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,1-dipropylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence melting points, solubility, and stability. For example:

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Melting point (mp) = 133–135°C, yield = 68%. The chloro and cyano substituents increase molecular rigidity and polarity compared to alkyl groups .

- N,1-Dipropylpyrazol-4-amine hydrochloride : Expected to have lower melting points due to flexible propyl chains, though the hydrochloride salt may enhance crystallinity.

Table 1: Key Properties of Pyrazole Derivatives

Hydrochloride Salt Effects

Hydrochloride salts enhance solubility and stability, as demonstrated in:

- Benzylamine Hydrochloride : Analytical methods achieve 98–102% accuracy in quantification .

- Propranolol/Lidocaine Hydrochloride: Stability studies show consistent calibration plots over 4 weeks .

Table 2: Hydrochloride Salt Performance in Analogs

| Compound | Solubility Enhancement | Stability Data | Reference |

|---|---|---|---|

| Ansofaxine Hydrochloride | High (aqueous media) | Maintains efficacy over 12 days | |

| Metformin Hydrochloride | Moderate | Stable in ODT formulations |

Key Differentiators of N,1-Dipropylpyrazol-4-Amine Hydrochloride

- Flexible Alkyl Chains : Unlike rigid aryl or chloro-substituted analogs, propyl groups may enhance membrane permeability but reduce target specificity.

- Hydrochloride Salt: Likely improves aqueous solubility compared to non-ionic pyrazoles like TP-238 Hydrochloride (logP = 2.1) .

Biological Activity

N,1-dipropylpyrazol-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

N,1-dipropylpyrazol-4-amine hydrochloride belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with propyl amines under controlled conditions. Variations in synthesis methods can lead to different biological activities and pharmacological profiles.

Biological Activity

The biological activity of N,1-dipropylpyrazol-4-amine hydrochloride has been primarily investigated in the context of its effects on various biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including N,1-dipropylpyrazol-4-amine hydrochloride. The compound has demonstrated significant radical-scavenging activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays such as ABTS and FRAP have been employed to assess its antioxidant capabilities. For instance:

| Compound | ABTS TEAC | FRAP TE | ORAC TE |

|---|---|---|---|

| N,1-Dipropylpyrazol-4-amine HCl | 0.93 | 0.98 | 4.39 |

These results indicate that N,1-dipropylpyrazol-4-amine hydrochloride exhibits strong antioxidant properties comparable to established antioxidants like Trolox and Edaravone .

Case Studies and Research Findings

Several case studies have explored the implications of using N,1-dipropylpyrazol-4-amine hydrochloride in therapeutic contexts:

- Oxidative Stress Models : In studies involving cellular models exposed to oxidative stress, treatment with N,1-dipropylpyrazol-4-amine hydrochloride resulted in a marked decrease in cell death rates compared to untreated controls. This suggests its potential role as a protective agent against oxidative damage.

- Antimicrobial Efficacy : A controlled study assessing the efficacy of various pyrazole derivatives against E. coli and S. aureus found that compounds structurally similar to N,1-dipropylpyrazol-4-amine hydrochloride exhibited significant antibacterial effects, warranting further investigation into this specific compound's activity.

- Neuroprotective Effects : Preliminary findings indicate that N,1-dipropylpyrazol-4-amine hydrochloride may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease where oxidative stress plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.